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Compound of Interest

Compound Name: Methyl 5-bromo-2-chlorobenzoate

Cat. No.: B1584710 Get Quote

Introduction and Scope: Navigating Isomeric
Specificity
Methyl 2-chloro-5-bromobenzoate (CAS No: 251085-87-7) is a halogenated aromatic ester of

significant interest in modern synthetic chemistry, particularly within the pharmaceutical

industry.[1][2] Its precisely substituted benzene ring serves as a versatile scaffold and a critical

building block for complex molecular architectures. Notably, it is a key intermediate in the

synthesis of several contemporary blockbuster drugs, including the SGLT2 inhibitor

Empagliflozin, used in the management of type 2 diabetes.[3]

This guide provides an in-depth technical overview of Methyl 2-chloro-5-bromobenzoate,

designed for researchers, chemists, and drug development professionals. It is crucial to

distinguish this compound from its common isomer, Methyl 2-bromo-5-chlorobenzoate (CAS

No: 27007-53-0).[4][5] While sharing the same molecular formula, the differential placement of

the bromine and chlorine substituents dramatically alters the electronic and steric properties of

the molecule, influencing its reactivity and suitability for specific synthetic pathways. This

document will focus exclusively on the 2-chloro-5-bromo isomer, elucidating its core

characteristics from synthesis to application.

Nomenclature and Structural Elucidation
Correctly identifying the target molecule is paramount for reproducible and successful

synthesis. The structural and naming conventions are detailed below.
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Systematic IUPAC Name: Methyl 5-bromo-2-chlorobenzoate

Common Synonyms: 2-Chloro-5-bromobenzoic acid methyl ester, Benzoic acid, 5-bromo-2-

chloro-, methyl ester[1][3]

CAS Number: 251085-87-7[1]

Molecular Formula: C₈H₆BrClO₂[1]

Molecular Weight: 249.49 g/mol [1]

To prevent ambiguity, the structural differences between the target compound and its primary

isomer are illustrated below.

Caption: Structural comparison of target compound and its isomer.

Physicochemical Properties
The physical and chemical properties of a compound are foundational to its handling, storage,

and application in experimental work. The key properties of Methyl 2-chloro-5-bromobenzoate

are summarized in the table below.

Property Value Source(s)

CAS Number 251085-87-7 [1][3]

Molecular Formula C₈H₆BrClO₂ [1]

Molecular Weight 249.49 g/mol [1][3]

Appearance White to yellow solid [3]

Melting Point 43-44 °C [3]

Boiling Point 276.0 ± 20.0 °C (Predicted) [3]

Density 1.604 ± 0.06 g/cm³ (Predicted) [3]

Storage Temperature
Room Temperature, sealed in

dry conditions
[3]
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Synthesis and Mechanistic Considerations
The synthesis of Methyl 2-chloro-5-bromobenzoate is typically achieved in a two-step process:

the selective bromination of the precursor acid followed by esterification. This approach

ensures high regioselectivity and yield.

Step 1: Regioselective Bromination of 2-Chlorobenzoic
Acid
The synthesis begins with 2-chlorobenzoic acid. The challenge lies in introducing a bromine

atom at the C-5 position, para to the chlorine atom and meta to the carboxyl group. Both

substituents are deactivating and ortho-, para-directing (Cl) or meta-directing (COOH). The

chlorine's directing effect is dominant, making the C-5 position the most electronically favorable

for electrophilic aromatic substitution.

A common and effective method involves using N-Bromosuccinimide (NBS) in a strong acid

medium like concentrated sulfuric acid.[6] The sulfuric acid protonates the NBS, generating a

more potent electrophilic bromine species (Br+), which is necessary to overcome the

deactivated nature of the aromatic ring.

Caption: Overall synthetic workflow from starting material to final product.

Step 2: Fischer Esterification
With the precursor acid, 5-Bromo-2-chlorobenzoic acid, in hand, the final step is a classic

Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid

and an alcohol to form an ester.

Protocol: Synthesis of Methyl 2-chloro-5-bromobenzoate

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-

Bromo-2-chlorobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes). The

excess methanol serves as both the reactant and the solvent, driving the equilibrium towards

the product side according to Le Châtelier's principle.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2

eq) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making
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the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the

methanol.

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several

hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography

(TLC) until the starting material is consumed.

Workup: After cooling to room temperature, carefully neutralize the excess acid with a

saturated solution of sodium bicarbonate. This step is critical and often results in CO₂

evolution.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like ethyl acetate or diethyl ether.[7]

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

[7] Further purification can be achieved by recrystallization or column chromatography if

necessary.

Spectroscopic Characterization (Predicted)
While published experimental spectra for this specific isomer are not abundant, its

spectroscopic profile can be reliably predicted based on its structure. This is an essential skill

for verifying synthetic outcomes.
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Technique Predicted Key Characteristics

¹H NMR

~3.9 ppm (singlet, 3H): Protons of the methyl

ester (-OCH₃).~7.4-7.8 ppm (multiplets, 3H):

Aromatic protons. Expect a doublet for the

proton at C-6, a doublet for the proton at C-3,

and a doublet of doublets for the proton at C-4,

with coupling constants typical for ortho and

meta relationships.

¹³C NMR

~52 ppm: Methyl ester carbon (-OCH₃).~120-

135 ppm: Aromatic carbons. Six distinct signals

are expected.~165 ppm: Carbonyl carbon of the

ester (-C=O).

FT-IR (cm⁻¹)

~3000-3100: Aromatic C-H stretch.~2950:

Aliphatic C-H stretch (methyl group).~1730:

Strong C=O stretch (ester carbonyl), a key

diagnostic peak.~1250: C-O stretch

(ester).~1000-1100: C-Cl stretch.~550-650: C-

Br stretch.

Mass Spec (EI)

Molecular Ion (M⁺): A characteristic cluster of

peaks around m/z 248, 250, and 252. This

pattern is due to the isotopic abundances of

³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br

(approx. 1:1 ratio), providing definitive evidence

of the presence of one chlorine and one

bromine atom.

Chemical Reactivity and Applications in Drug
Development
The utility of Methyl 2-chloro-5-bromobenzoate stems from the differential reactivity of its

halogen substituents, which allows for selective, sequential transformations. It is a cornerstone

intermediate for the synthesis of Dapagliflozin and Empagliflozin.[8]
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The C-Br bond is generally more reactive than the C-Cl bond in metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This reactivity difference is exploited to first

perform a reaction at the C-5 position (where bromine is located) while leaving the C-2 chlorine

untouched for a subsequent transformation.

Application Example: Core Scaffold Synthesis for SGLT2 Inhibitors

In the synthesis of Empagliflozin, Methyl 2-chloro-5-bromobenzoate is used to construct the

central C-aryl glucoside core. A simplified conceptual workflow is as follows:

The bromo-substituent is transformed, for instance, via a Grignard formation or lithium-

halogen exchange.

This organometallic intermediate then attacks a protected gluconolactone derivative to form

the C-C bond between the aromatic ring and the sugar moiety.

The remaining chloro-substituent can be used in a later step, for example, in a Suzuki

coupling to introduce another aryl group.

Conceptual Role in SGLT2i Synthesis

Methyl
2-chloro-5-bromobenzoate

Metal-Halogen
Exchange (at Br)

Aryl Organometallic
Intermediate

Nucleophilic
Attack

Protected
Gluconolactone

C-Aryl Glucoside
Core Structure

Further Functionalization
(e.g., at Cl position)

Empagliflozin
Scaffold

Click to download full resolution via product page

Caption: Role as a building block in drug synthesis.

Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are essential. The safety

data for the parent acid, 5-Bromo-2-chlorobenzoic acid, provides a strong basis for handling

the ester.
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Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory

irritation.[9][10]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical

attention.[10]

Skin: Wash off with soap and plenty of water.[10]

Inhalation: Move the person to fresh air.[10]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local regulations.[10]

Conclusion
Methyl 2-chloro-5-bromobenzoate is a high-value synthetic intermediate whose importance is

underscored by its role in the production of life-changing pharmaceuticals. Its key

characteristics—the specific arrangement of its functional groups, predictable reactivity, and

well-defined physicochemical properties—make it an indispensable tool for medicinal chemists.

A thorough understanding of its synthesis, characterization, and safe handling, as detailed in

this guide, is crucial for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

